5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole
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Overview
Description
5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a tosylated oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Oxazole Ring Formation: The oxazole ring is formed by cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Tosylation: The final step involves the tosylation of the oxazole ring using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines, Alcohols, and Thiols: From substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of novel compounds.
Biology
The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of significant interest. Researchers are exploring its use in developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The thioether linkage and tosylated oxazole ring can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-benzimidazol-2-thiol: Similar in structure but with a methoxy group instead of the tosylated oxazole ring.
2-Phenylbenzimidazole: Lacks the thioether and tosylated oxazole functionalities.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole is unique due to the combination of its benzimidazole, thioether, and tosylated oxazole functionalities. This unique structure imparts specific chemical and biological properties that are not observed in simpler benzimidazole derivatives.
Properties
IUPAC Name |
5-(1H-benzimidazol-2-ylsulfanyl)-4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S2/c1-15-11-13-17(14-12-15)31(27,28)21-22(29-20(26-21)16-7-3-2-4-8-16)30-23-24-18-9-5-6-10-19(18)25-23/h2-14H,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPOBRSALFIAAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SC4=NC5=CC=CC=C5N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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